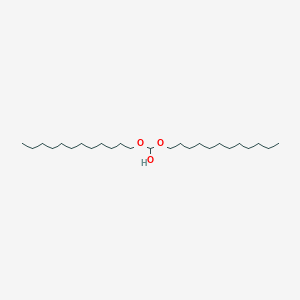![molecular formula C12H15ClNO5P B12568057 Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate CAS No. 191476-76-3](/img/structure/B12568057.png)
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chloro-substituted ethenyl group, which is further connected to a nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-(4-nitrophenyl)ethene under mild conditions to form the desired phosphonate.
Reaction Conditions:
Reagents: Diethyl phosphite, 1-chloro-2-(4-nitrophenyl)ethene
Catalyst: Base (e.g., sodium hydride)
Solvent: Anhydrous tetrahydrofuran
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to 60°C)
Reduction: Hydrogen gas, palladium on carbon catalyst, solvent (e.g., ethanol), temperature (room temperature to 50°C)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water), temperature (room temperature to 80°C)
Major Products
Substitution: Diethyl [1-amino-2-(4-nitrophenyl)ethenyl]phosphonate
Reduction: Diethyl [1-chloro-2-(4-aminophenyl)ethenyl]phosphonate
Oxidation: Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonic acid
Aplicaciones Científicas De Investigación
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The phosphonate group can participate in various phosphorylation reactions, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate can be compared with other similar compounds such as:
- Diethyl [1-chloro-2-(4-methylphenyl)ethenyl]phosphonate
- Diethyl [1-chloro-2-(4-methoxyphenyl)ethenyl]phosphonate
- Diethyl [1-chloro-2-(4-fluorophenyl)ethenyl]phosphonate
Uniqueness:
- The presence of the nitro group in this compound imparts unique reactivity, making it suitable for specific applications in organic synthesis and materials science.
- The chloro group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and medicinal chemistry. Further research into its applications and mechanisms of action will continue to expand its utility in scientific research.
Propiedades
Número CAS |
191476-76-3 |
|---|---|
Fórmula molecular |
C12H15ClNO5P |
Peso molecular |
319.68 g/mol |
Nombre IUPAC |
1-(2-chloro-2-diethoxyphosphorylethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H15ClNO5P/c1-3-18-20(17,19-4-2)12(13)9-10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3 |
Clave InChI |
HGLCBURWQCCKFT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=CC1=CC=C(C=C1)[N+](=O)[O-])Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



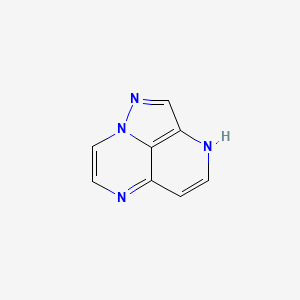
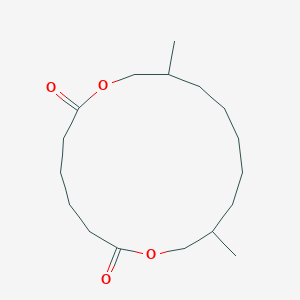
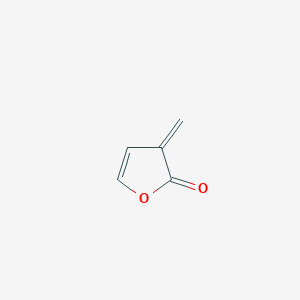
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)


![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)

![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
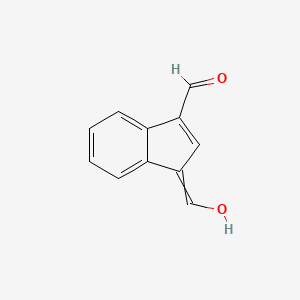
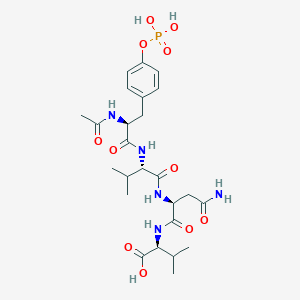
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
